1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798470
InChI: InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC15798470

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one -

Specification

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 1-[3-(3-methylpyridin-4-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H13NO/c1-10-9-15-7-6-14(10)13-5-3-4-12(8-13)11(2)16/h3-9H,1-2H3
Standard InChI Key YDLSKEVGZMBKGN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1)C2=CC(=CC=C2)C(=O)C

Introduction

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one is an organic compound characterized by the presence of a ketone functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. This compound has a molecular weight of approximately 213.28 g/mol and a molecular formula that includes carbon, hydrogen, and nitrogen atoms. Its structure consists of a central ethanone group linked to a 3-methylpyridine and a phenyl group, making it a compound of interest in various chemical and biological applications.

Synthesis Methods

The synthesis of 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one typically involves several chemical methods, although specific details on these methods are not widely documented in reliable sources. Generally, the synthesis of such compounds often involves reactions like Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions.

Potential Applications

1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one has potential applications in various fields, including:

  • Pharmaceuticals: Its unique structure may interact with biological targets, making it a candidate for drug development.

  • Chemical Research: The compound's reactivity with other chemical species can provide insights into new chemical reactions and pathways.

  • Materials Science: Its functional groups could be useful in designing new materials with specific properties.

Interaction Studies

Interaction studies involving 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one could focus on its reactivity with biological targets or other chemical species. Preliminary investigations might include:

  • Biological Assays: To determine its potential as a therapeutic agent.

  • Chemical Reactivity: To explore its potential in catalysis or as a building block for more complex molecules.

Similar Compounds

Several compounds share structural similarities with 1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one. Notable examples include:

Compound NameStructureUnique Features
1-(4-Pyridin-3-yl)phenyl)ethanoneContains a pyridine moiety and ketoneDifferent substitution pattern on the phenyl ring
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanoneContains both methyl and sulfonyl groupsSulfonyl group adds unique reactivity
2-(4-Methylpyridin-2-yl)-2-(4-methylphenyl)ethanoneFeatures a different pyridine positionVariation in the position of methyl groups

These compounds highlight the diversity of chemical structures that can be achieved by modifying the arrangement of functional groups, leading to distinct chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator